N-[cyano(cyclopropyl)methyl]benzamide
Overview
Description
N-[cyano(cyclopropyl)methyl]benzamide is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol It is characterized by the presence of a cyano group attached to a cyclopropylmethyl moiety, which is further connected to a benzamide structure
Mechanism of Action
Target of Action
It is known that amides, a class of compounds to which n-[cyano(cyclopropyl)methyl]benzamide belongs, can interact with various biological targets due to their ability to form hydrogen bonds .
Mode of Action
It can be inferred from the structure of the compound that it may undergo reactions typical of amides and nitriles . For instance, the cyano group might undergo transformations such as the Beckmann rearrangement .
Biochemical Pathways
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to benzamide, have been found to possess various biological activities .
Pharmacokinetics
The compound’s molecular weight (20024 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(cyclopropyl)methyl]benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide derivatives. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[cyano(cyclopropyl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and amide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new amide or ester derivatives.
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]benzamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Additionally, this compound can be utilized in the development of new materials or as a reagent in organic synthesis.
Comparison with Similar Compounds
N-[cyano(cyclopropyl)methyl]benzamide can be compared with other similar compounds, such as N-cyanoacetamides and other benzamide derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications
List of Similar Compounds:- N-cyanoacetamide
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- N-(cyclopropylmethyl)benzamide
- N-(phenyl)benzamide
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-11(9-6-7-9)14-12(15)10-4-2-1-3-5-10/h1-5,9,11H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRFWVYCMGWODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281818 | |
Record name | Benzamide, N-(cyanocyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315368-09-2 | |
Record name | Benzamide, N-(cyanocyclopropylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315368-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(cyanocyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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